molecular formula C12H10N2O5 B189118 1-Ethoxy-2,4-dinitronaphthalene CAS No. 15352-94-0

1-Ethoxy-2,4-dinitronaphthalene

Cat. No. B189118
CAS RN: 15352-94-0
M. Wt: 262.22 g/mol
InChI Key: QPUOWBJQCAKKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,4-dinitronaphthalene (ENDN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroaromatic compounds, which are known to exhibit various biological activities. ENDN has been widely studied for its potential applications in drug development, as well as its ability to act as a fluorescent probe in biochemical assays.

Mechanism Of Action

The mechanism of action of 1-Ethoxy-2,4-dinitronaphthalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components, leading to cell death. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.

Biochemical And Physiological Effects

1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Ethoxy-2,4-dinitronaphthalene in lab experiments is its ability to act as a fluorescent probe, which allows researchers to study various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit potent biological effects, making it a useful tool for studying various diseases. However, one limitation of using 1-Ethoxy-2,4-dinitronaphthalene is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving 1-Ethoxy-2,4-dinitronaphthalene. One area of interest is the development of novel anti-cancer agents based on 1-Ethoxy-2,4-dinitronaphthalene. Additionally, researchers may explore the use of 1-Ethoxy-2,4-dinitronaphthalene in other disease models, such as inflammatory diseases. Finally, there is potential for the development of new fluorescent probes based on 1-Ethoxy-2,4-dinitronaphthalene, which may have applications in various fields of research.

Synthesis Methods

1-Ethoxy-2,4-dinitronaphthalene can be synthesized through a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting intermediate is then reacted with ethyl alcohol to produce 1-Ethoxy-2,4-dinitronaphthalene. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

1-Ethoxy-2,4-dinitronaphthalene has been widely used in scientific research due to its unique properties. It has been shown to act as a fluorescent probe in biochemical assays, making it useful for studying various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been studied for its potential applications in drug development, particularly in the development of novel anti-cancer agents.

properties

CAS RN

15352-94-0

Product Name

1-Ethoxy-2,4-dinitronaphthalene

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

1-ethoxy-2,4-dinitronaphthalene

InChI

InChI=1S/C12H10N2O5/c1-2-19-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14(17)18/h3-7H,2H2,1H3

InChI Key

QPUOWBJQCAKKAC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

15352-94-0

Origin of Product

United States

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